5-Quinolyl trifluoromethanesulfonate
Overview
Description
5-Quinolyl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The trifluoromethanesulfonate group, often referred to as triflate, is known for its excellent leaving group properties in organic synthesis .
Scientific Research Applications
5-Quinolyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, including potential anticancer and antimicrobial agents.
Materials Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Future Directions
The future directions of research on 5-Quinolyl trifluoromethanesulfonate and similar compounds could involve developing innovative catalyst immobilization methods, optimizing IL synthesis, recovery, and recycling methods, and interdisciplinary collaborations among academia, industry, and regulatory bodies to overcome challenges and fully realize the potential of ILs in industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Quinolyl trifluoromethanesulfonate typically involves the reaction of quinoline derivatives with trifluoromethanesulfonic anhydride or trifluoromethanesulfonic acid. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acid by-products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reactions using similar reagents and conditions as in laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Quinolyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Coupling Reactions: It is used in Suzuki and Heck coupling reactions due to its ability to form stable intermediates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, and nucleophiles such as amines and alcohols for substitution reactions. Typical conditions involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile or coupling partner used. For example, in Suzuki coupling reactions, the product is typically a biaryl compound .
Mechanism of Action
The mechanism of action of 5-Quinolyl trifluoromethanesulfonate involves its role as a leaving group in substitution and coupling reactions. The triflate group stabilizes the transition state, facilitating the formation of new bonds. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are not extensively documented .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the triflate group.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Trifluoromethanesulfonic Acid: A strong acid used to introduce the triflate group into organic molecules.
Uniqueness
5-Quinolyl trifluoromethanesulfonate is unique due to the presence of both the quinoline ring and the triflate group. This combination imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
quinolin-5-yl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-5-1-4-8-7(9)3-2-6-14-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCKYCSNVTXGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467001 | |
Record name | 5-quinolyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177734-78-0 | |
Record name | 5-quinolyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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